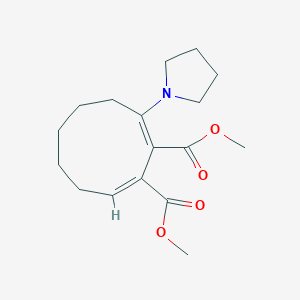![molecular formula C14H18O3 B11945842 Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene CAS No. 77973-29-6](/img/structure/B11945842.png)
Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL T216267 is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.298. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for RCL T216267 are not extensively documented. it is typically synthesized through organic synthesis techniques involving the manipulation of its molecular structure. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for RCL T216267 are not well-documented, likely due to its status as a rare and unique chemical. It is primarily produced in small quantities for research purposes rather than large-scale industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
RCL T216267 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
RCL T216267 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the reactivity and properties of different chemical compounds.
Biology: It is used in biochemical assays to study the interactions between different biomolecules.
Medicine: It is used in drug discovery and development to identify potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of RCL T216267 involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system being studied. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to RCL T216267 include:
- RCL T219967 (C21H28O2SSi)
- RCL T215627 (C13H16O)
Uniqueness
Its rarity and the lack of extensive documentation on its properties and reactions make it a valuable compound for early discovery researchers .
Propriétés
Numéro CAS |
77973-29-6 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2,5,14-trioxahexacyclo[5.5.2.24,10.17,10.01,15.04,15]heptadecane |
InChI |
InChI=1S/C14H18O3/c1-4-11-7-16-13-6-3-10(1)2-5-12(8-15-11,17-9-13)14(10,11)13/h1-9H2 |
Clé InChI |
VKXGAYYYEJFWKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC23COC45C26C1(CC4)CCC6(CO3)OC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11945759.png)

![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)








![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)


